![molecular formula C9H8BrNO3 B3189519 Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 332099-50-0](/img/structure/B3189519.png)
Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Vue d'ensemble
Description
Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds. It is a synthetic compound that has been widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to exhibit antitumor, antimicrobial, and antifungal activities. It has also been shown to exhibit anti-inflammatory and analgesic activities. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate in lab experiments is its unique chemical properties. It is a versatile building block that can be used in the synthesis of various biologically active compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the use of Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate in scientific research. One direction is the development of new biologically active compounds using Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate as a building block. Another direction is the development of new materials, such as organic semiconductors and liquid crystals, using Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate as a precursor. Finally, there is a need for further research to elucidate the mechanism of action of Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate and to explore its potential therapeutic applications in various disease conditions.
Conclusion:
Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various biologically active compounds and has shown promising results in the development of new materials. It exhibits various biochemical and physiological effects and has potential therapeutic applications in various disease conditions. Further research is needed to explore its full potential in scientific research and medicine.
Applications De Recherche Scientifique
Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate has been widely used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various biologically active compounds, such as antitumor agents, antimicrobial agents, and antifungal agents. It has also been used in the development of new materials, such as organic semiconductors and liquid crystals.
Propriétés
IUPAC Name |
ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYQLJSKNOAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732591 | |
| Record name | Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332099-50-0 | |
| Record name | Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

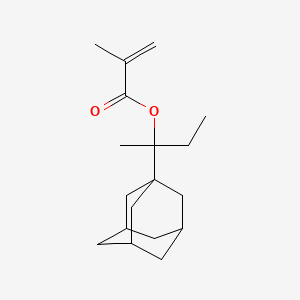


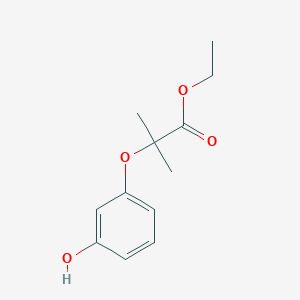
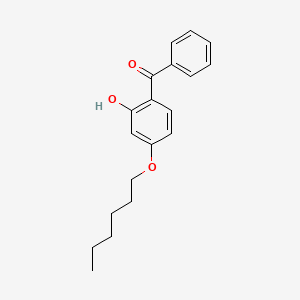
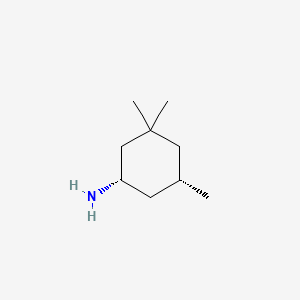
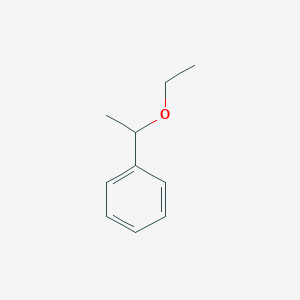

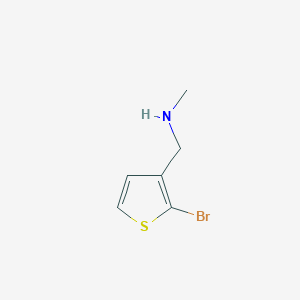


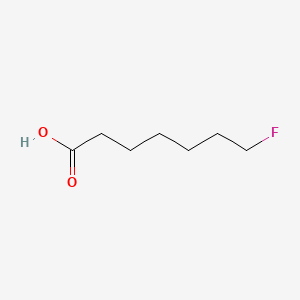

![Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-](/img/structure/B3189564.png)